molecular formula C7H3F2NO B1332092 2,6-Difluorophenyl isocyanate CAS No. 65295-69-4

2,6-Difluorophenyl isocyanate

Cat. No. B1332092
CAS RN: 65295-69-4
M. Wt: 155.1 g/mol
InChI Key: YXHDLKWTPVMIOH-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl isocyanate is a chemical compound that is part of a broader class of organic compounds known as isocyanates, which are characterized by the presence of the reactive isocyanate group (-N=C=O). While the specific compound 2,6-Difluorophenyl isocyanate is not directly discussed in the provided papers, related compounds such as 2,6-difluorophenol and derivatives of difluorophenyl have been studied for their molecular structure, reactivity, and potential applications in various fields, including materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of compounds related to 2,6-Difluorophenyl isocyanate involves multiple steps and can be complex. For instance, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol were synthesized from 2,6-difluorophenol through an eight-step and a four-step process, respectively . These synthetic routes highlight the versatility of difluorophenyl derivatives and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 2,6-difluorophenol, a closely related compound, has been determined using gas-phase electron diffraction, which suggests the possibility of weak intramolecular hydrogen bonding . This information is valuable as it provides insights into the electronic effects of the fluorine substituents on the phenyl ring, which can influence the reactivity and stability of the isocyanate group in 2,6-Difluorophenyl isocyanate.

Chemical Reactions Analysis

The reactivity of difluorophenyl derivatives has been explored in various contexts. For example, 2,6-difluorophenylnitrene, a related compound, has been studied for its rearrangement products in argon matrices, revealing insights into the electronic structure and stability of radical cations formed from phenylnitrene derivatives . These findings can be extrapolated to understand the reactivity of 2,6-Difluorophenyl isocyanate, particularly in the context of its potential to form stable intermediates or undergo rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the difluorophenyl moiety are influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the acidity, lipophilicity, and overall reactivity of the compounds. For instance, 2,6-difluorophenol has been evaluated as a bioisostere of a carboxylic acid, indicating its ability to increase the lipophilicity of drug candidates . Such properties are crucial when considering the applications of 2,6-Difluorophenyl isocyanate in medicinal chemistry or materials science.

Scientific Research Applications

Synthesis of Insecticides

2,6-Difluorophenyl isocyanate has been used in the synthesis of insecticides, particularly Novaluron, a type of benzoylurea insecticide. This process involves a chlorination reaction from 2,6-difluorobenzamide, followed by an addition reaction with specific aniline derivatives. The synthesis is noted for its high yield and purity (Zhang Xiao-jing, 2007).

Photochemical Studies

2,6-Difluorophenyl isocyanate has been studied for its photochemical properties. Time-resolved infrared spectroscopy was used to examine the photochemistry of 2,6-difluorophenyl azide, providing insights into the behavior of singlet and triplet states of nitrenes derived from this compound. This research is significant for understanding the photophysics and photochemistry of these compounds (S. Mandel et al., 2005).

Synthesis of Polyurethane Products

2,6-Difluorophenyl isocyanate is part of a broader group of isocyanates used in the manufacturing of polyurethane products. Studies on the occupational exposure to these compounds have provided valuable insights into workplace safety and health implications. Monitoring isocyanate concentrations in work environments is crucial due to their potential health hazards (S. Brzeźnicki, Marzena Bonczarowska, 2015).

Synthesis of Ureas and Polymer Research

2,6-Difluorophenyl isocyanate has been used in the synthesis of various ureas, including N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas, which are potential inhibitors for insect chitin biosynthesis. This process involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate (V. Odinokov et al., 1992).

Furthermore, 2,6-difluorophenyl isocyanate has been part of studies focusing on the synthesis and polymerization of isocyanates bearing carbamate groups, contributing to the development of polymers with specific properties and applications (Katsuhiro Maeda et al., 1997).

Safety And Hazards

2,6-Difluorophenyl isocyanate is classified as Acute Tox. 4 for dermal, inhalation, and oral routes. It is also classified as Eye Irrit. 2, Flam. Liq. 3, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .

properties

IUPAC Name

1,3-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHDLKWTPVMIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334865
Record name 2,6-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenyl isocyanate

CAS RN

65295-69-4
Record name 2,6-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Heift, Z Benkő, H Grützmacher, AR Jupp… - Chemical …, 2015 - pubs.rsc.org
We show that the 2-phosphaethynolate anion, OCP−, is a simple and efficient catalyst for the cyclotrimerization of isocyanates. This process proceeds step-wise and involves five-…
Number of citations: 68 pubs.rsc.org
R Lin, PJ Connolly, S Huang, SK Wetter… - Journal of medicinal …, 2005 - ACS Publications
A series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues were synthesized as cyclin-dependent kinase (CDK) inhibitors. These compounds showed potent and selective CDK1 and …
Number of citations: 150 pubs.acs.org
CMR Wright, TJ Williams, ZR Turner… - Inorganic Chemistry …, 2017 - pubs.rsc.org
A series of substituted phenyl mono-imido complexes of the type W(NR)Cl4(THF) (R = C6H5, 2,6-Me-C6H3, 3,5-Me-C6H3, 2,4,6-Me-C6H2, 4-OMe-C6H4, 2,6-F-C6H3 and 3,5-CF3-…
Number of citations: 6 pubs.rsc.org
D Raffa, B Maggio, S Cascioferro, MV Raimondi… - European journal of …, 2009 - Elsevier
A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides 10 have been prepared from commercially available phenyl isocyanate precursors 8 and 3-aminoindazole 9. Some of …
Number of citations: 28 www.sciencedirect.com
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
Diacylglycerol acyltransferase, DGAT1, is a promising target enzyme for obesity due to its involvement in the committed step of triglyceride biosynthesis. Amino biphenyl carboxylic acids…
Number of citations: 59 www.sciencedirect.com
K Wittine, I Ratkaj, K Benci, T Suhina, L Mandić… - Medicinal Chemistry …, 2016 - Springer
In the present paper, we report on the synthesis and in vitro antitumour effects of novel hydroxamic acid (compounds 4 and 5) and ureido (compounds 7–11) derivatives containing …
Number of citations: 10 link.springer.com
MM Perkins - 2015 - search.proquest.com
Malaria is one of the oldest and deadliest diseases in the world, affecting approximately 200 million people annually. The role of protein phosphorylation in the complex life cycle of the …
Number of citations: 2 search.proquest.com
O Akgul, S Singh, JT Andring, R McKenna… - European Journal of …, 2021 - Elsevier
Here we report the synthesis of a series of taurine substituted sulfonamide derivatives 1-29 having the ureido moiety installed at the tail section as selective inhibitors of the tumor …
Number of citations: 12 www.sciencedirect.com
SK Springer, KS Woodin, V Berry, AA Boezio… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and structure–activity relationship of a series of carbamate potentiators of α4β2 nAChR is reported herein. These compounds were highly selective for α4β2 over other …
Number of citations: 16 www.sciencedirect.com

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